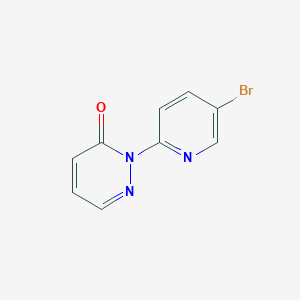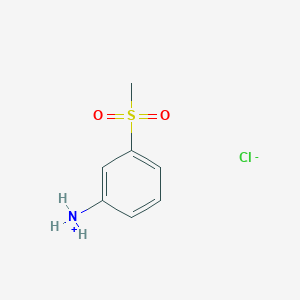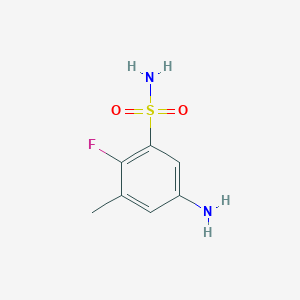
2-(3,3-Dimethyl-1-butynyl)-5-fluoro-4-nitroaniline
Übersicht
Beschreibung
2-(3,3-Dimethyl-1-butynyl)-5-fluoro-4-nitroaniline is an organic compound that features a unique combination of functional groups, including a fluoro, nitro, and aniline group, along with a dimethylbutynyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethyl-1-butynyl)-5-fluoro-4-nitroaniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom, which can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Alkyne Addition: The addition of a dimethylbutynyl group to the aromatic ring, which can be carried out using a Sonogashira coupling reaction. This involves the use of a palladium catalyst, copper iodide, and a base such as triethylamine in a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,3-Dimethyl-1-butynyl)-5-fluoro-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in ethanol.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The alkyne group can participate in coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Tin(II) chloride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Palladium catalyst, copper iodide, and a base such as triethylamine in tetrahydrofuran.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of new derivatives with different substituents on the aromatic ring.
Coupling: Formation of new carbon-carbon bonds, leading to more complex molecular structures.
Wissenschaftliche Forschungsanwendungen
2-(3,3-Dimethyl-1-butynyl)-5-fluoro-4-nitroaniline has several scientific research applications:
Medicinal Chemistry: Potential use as a building block for the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Materials Science: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Chemical Biology: Employed as a probe to study biological processes involving nitroaromatic compounds.
Wirkmechanismus
The mechanism of action of 2-(3,3-Dimethyl-1-butynyl)-5-fluoro-4-nitroaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the nitro group can facilitate electron transfer reactions, while the fluoro and alkyne groups can enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,3-Dimethylbut-1-ynyl)-5-fluoroaniline: Lacks the nitro group, which may result in different reactivity and applications.
2-(3,3-Dimethylbut-1-ynyl)-4-nitroaniline: Lacks the fluoro group, which may affect its electronic properties and interactions with molecular targets.
2-(3,3-Dimethylbut-1-ynyl)-5-nitroaniline: Lacks the fluoro group, similar to the previous compound, but with different positioning of the nitro group.
Uniqueness
2-(3,3-Dimethyl-1-butynyl)-5-fluoro-4-nitroaniline is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
952664-70-9 |
|---|---|
Molekularformel |
C12H13FN2O2 |
Molekulargewicht |
236.24 g/mol |
IUPAC-Name |
2-(3,3-dimethylbut-1-ynyl)-5-fluoro-4-nitroaniline |
InChI |
InChI=1S/C12H13FN2O2/c1-12(2,3)5-4-8-6-11(15(16)17)9(13)7-10(8)14/h6-7H,14H2,1-3H3 |
InChI-Schlüssel |
SWRCFORTCYZIGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C#CC1=CC(=C(C=C1N)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-Butyl-[1,3]dithiolan-2-yl)-benzene-1,3-diol](/img/structure/B8579212.png)



![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrazine](/img/structure/B8579258.png)

![7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B8579274.png)
![2,3-Bisphosphinobenzo[b]thiophene](/img/structure/B8579282.png)
![5-benzo[b]thien-7-yl-4-methylPyrimidine](/img/structure/B8579287.png)

![1-Propanone,1-benzo[b]thien-4-yl-](/img/structure/B8579299.png)


